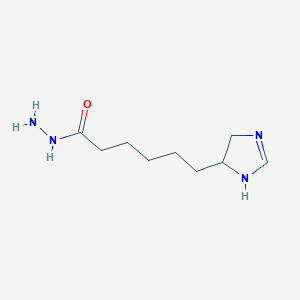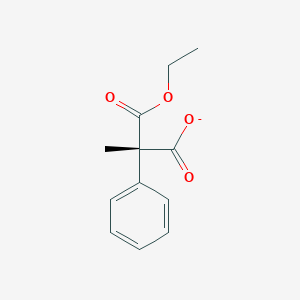
5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 3-acetyl-2,4,5,6-tetramethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl groups can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance efficiency and yield.
化学反応の分析
Types of Reactions
5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog without the aromatic substitution.
3-Acetyl-2,4,5,6-tetramethylphenyl derivatives: Compounds with similar aromatic substitution but different functional groups on the cyclohexane ring.
特性
CAS番号 |
88311-20-0 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
5-(3-acetyl-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H22O3/c1-9-10(2)17(13(5)19)12(4)18(11(9)3)14-6-15(20)8-16(21)7-14/h14H,6-8H2,1-5H3 |
InChIキー |
PUNNGWLHWQLRPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C(=O)C)C)C2CC(=O)CC(=O)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)



![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)






![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
